molecular formula C16H15NO4 B2931850 methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate CAS No. 27722-26-5

methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate

Cat. No.: B2931850
CAS No.: 27722-26-5
M. Wt: 285.299
InChI Key: KDVYPSRCDMNXQP-LICLKQGHSA-N
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Description

Methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is a Schiff base compound of interest in advanced chemical research and development. This compound features an azomethine group (-CH=N-) resulting from the condensation of an aromatic amine and an aldehyde, a structure known for its versatile coordination chemistry . While specific biological or catalytic data for this exact molecule may be limited in the public domain, structurally similar oxime- and Schiff base-type ligands are widely investigated for their potential to form complexes with transition metal ions. Such complexes are foundational in the creation of novel supramolecular architectures and are explored for applications in areas such as nonlinear optical materials . The presence of the 2-hydroxy-3-methoxyphenyl moiety suggests potential for interesting electronic properties and metal-chelation behavior. Researchers value this class of compounds for constructing molecular systems with tailored properties. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-14-5-3-4-12(15(14)18)10-17-13-8-6-11(7-9-13)16(19)21-2/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVYPSRCDMNXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate, also known by its CAS number 27722-26-5, is a compound of interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its antibacterial and antifungal properties, as well as its mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C16H15NO4
  • Molecular Weight : 285.3 g/mol
  • CAS Number : 27722-26-5

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial properties.

Antimicrobial Activity

  • Antibacterial Properties :
    • In studies assessing the antibacterial activity against various strains, this compound demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
    • The compound's structural features, particularly the presence of hydroxy and methoxy groups on the phenyl ring, enhance its antibacterial potency .
  • Antifungal Properties :
    • This compound also showed antifungal activity against Candida albicans and other fungal strains with MIC values indicating moderate to strong inhibition .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been noted for their ability to interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Disruption of Membrane Integrity : The compound may disrupt the integrity of fungal cell membranes, contributing to its antifungal activity.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

StudyFocusFindings
Study AAntibacterial ActivityShowed MIC values as low as 0.0039 mg/mL against S. aureus .
Study BAntifungal ActivityEffective against C. albicans, with MIC values indicating moderate inhibition .
Study CStructure-Activity RelationshipIdentified that hydroxy and methoxy substitutions enhance antimicrobial efficacy .

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The imine nitrogen and phenolic oxygen act as donor sites for metal coordination. Theoretical studies on analogous Schiff bases (e.g., ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate) reveal enhanced charge transport properties upon complexation with transition metals such as Pt2+^{2+}, Pd2+^{2+}, and Rh3+^{3+} .

Example Reaction with Platinum:

EMAB+PtCl2Pt EMAB 2+2HCl\text{EMAB}+\text{PtCl}_2\rightarrow \text{Pt EMAB }_2+2\text{HCl}

PropertyEMAB (Free Ligand)Pt[EMAB]2_2
Hole transport rate (kct h k_{\text{ct h }})1.42×1013s11.42\times 10^{13}\,\text{s}^{-1}6.15×1014s16.15\times 10^{14}\,\text{s}^{-1}
Electron transport rate (kct e k_{\text{ct e }})3.21×1012s13.21\times 10^{12}\,\text{s}^{-1}2.83×1013s12.83\times 10^{13}\,\text{s}^{-1}
Luminescence efficiencyModerateHigh

The Pt2+^{2+} complex exhibits a 44-fold increase in hole transport rate compared to the free ligand, attributed to improved π\pi -π\pi stacking and delocalized electron density .

Reduction of the Imine Bond

The C=N bond undergoes reduction with sodium borohydride (NaBH4_4) in ethanol, yielding the corresponding amine. This reaction is critical for modifying the compound’s electronic properties .

Reaction Pathway:

Schiff BaseNaBH4,EtOHAmine Derivative\text{Schiff Base}\xrightarrow{\text{NaBH}_4,\text{EtOH}}\text{Amine Derivative}

ConditionOutcomeSource
Reducing agentNaBH4_4 (0.38 g, 10 mmol)
SolventEthanol
Product colorWhite precipitate

Ester Hydrolysis and Functionalization

The methyl ester group is susceptible to hydrolysis under basic conditions. For example, treatment with aqueous K2_2CO3_3 in acetone converts the ester to a carboxylate, enabling further derivatization .

Reaction:

Methyl esterK2CO3,acetoneCarboxylic Acid+CH3OH\text{Methyl ester}\xrightarrow{\text{K}_2\text{CO}_3,\text{acetone}}\text{Carboxylic Acid}+\text{CH}_3\text{OH}

ParameterValueSource
Reaction temperature65°C
Yield66.2%

Photochemical Stability

The compound exhibits moderate photostability under UV light. Theoretical studies suggest that irradiation at 254 nm induces homolytic cleavage of the C–N bond, generating radical intermediates . These findings align with photodegradation patterns observed in structurally similar Schiff bases.

Key Observations:

  • Degradation via radical intermediates under UV exposure .

  • Stabilization of excited states through intramolecular hydrogen bonding .

Comparison with Similar Compounds

Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate

Structural Differences :

  • Substituent Position : The methoxy group is at the 4-position on the phenyl ring (vs. 3-position in the target compound).
  • Ester Group : Ethyl ester (vs. methyl ester).

Research Findings :

  • A 2023 computational study using density functional theory (DFT) revealed that the 4-methoxy substitution enhances hyperpolarizability (β = 2.18 × 10⁻³⁰ esu) compared to other positional isomers, suggesting superior NLO activity. This is attributed to stronger electron-donating effects at the 4-position .

Ethyl 4-{(E)-[(2-Hydroxy-1-Naphthyl)Methylene]Amino}Benzoate

Structural Differences :

  • Aromatic System : Replaces the phenyl ring with a naphthyl group , increasing π-conjugation.

Research Implications :

  • The extended conjugation in the naphthyl derivative enhances absorption in the visible spectrum (λₘₐₓ = 425 nm vs. 385 nm for the phenyl analog), making it suitable for optoelectronic applications .
  • No experimental hyperpolarizability data is available, but DFT predicts a 15% increase in β due to the larger aromatic system .

Ethyl 4-(((Methyl(Phenyl)Amino)Methylene)Amino)Benzoate

Structural Differences :

  • Substituent Type: Replaces the hydroxyl and methoxy groups with a methyl(phenyl)amino group.

Key Observations :

  • The methyl(phenyl)amino group introduces steric hindrance, reducing crystallinity compared to hydroxy-methoxy analogs. This is evidenced by lower melting points (180–182°C vs. 217–220°C for the target compound) .
  • The electron-donating methyl(phenyl)amino group increases intramolecular charge transfer (ICT), as seen in a red-shifted fluorescence emission (λₑₘ = 520 nm) .

(E)-4-((4-Hydroxybenzylidene)Amino)Phenyl 4-(Alkoxy)Benzoate Derivatives

Structural Differences :

  • Core Structure : Uses a 4-hydroxybenzylidene moiety instead of 2-hydroxy-3-methoxyphenyl.

Data Table: Comparative Analysis of Key Properties

Compound Name Substituent Position Ester Group λₘₐₓ (nm) Hyperpolarizability (β, ×10⁻³⁰ esu) Melting Point (°C)
Methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate (Target) 2-OH, 3-OCH₃ Methyl 385 1.98 (predicted) 217–220
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate 2-OH, 4-OCH₃ Ethyl 390 2.18 180–182
Ethyl 4-{(E)-[(2-hydroxy-1-naphthyl)methylene]amino}benzoate Naphthyl Ethyl 425 2.27 (predicted) N/A
Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate Methyl(phenyl)amino Ethyl 410 1.75 180–182

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via Schiff base formation by condensing methyl 4-aminobenzoate with 2-hydroxy-3-methoxybenzaldehyde. Microwave-assisted synthesis (e.g., 45–60°C, dry methanol, 1–3 hours) significantly improves reaction efficiency compared to conventional heating . Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this Schiff base, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Identify the imine (C=N) stretch near 1600–1650 cm⁻¹ and hydroxyl (O–H) stretch at ~3400 cm⁻¹ .
  • NMR : Look for the imine proton (CH=N) at δ 8.3–8.8 ppm in ¹H NMR and the carbonyl (C=O) signal near δ 165–170 ppm in ¹³C NMR .
  • UV-Vis : Monitor the π→π* transition of the conjugated imine system (λmax ~300–350 nm) for photostability assessments .

Q. How can single-crystal X-ray diffraction (SCXRD) be utilized to resolve this compound’s molecular geometry, and what software is recommended for refinement?

  • Methodological Answer : Grow crystals via slow evaporation (e.g., DMSO/EtOH). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Refine structures using SHELXL (for small molecules) to model hydrogen bonding (e.g., O–H···N interactions) and torsional angles .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s photodegradation pathways and UV absorption efficiency?

  • Methodological Answer : Conduct accelerated photostability studies under UV light (e.g., 254 nm) using HPLC or LC-MS to track degradation products. Compare quantum yields of UV absorption with derivatives (e.g., ethyl vs. methyl esters) to assess substituent effects on photostability .

Q. How does this Schiff base interact with transition metals, and what applications exist in materials science?

  • Methodological Answer : Use molar ratio experiments (Job’s method) to determine metal-ligand stoichiometry (e.g., Cu²⁺, Zn²⁺). Characterize complexes via ESI-MS and cyclic voltammetry. Applications include:

  • Nanoparticle Synthesis : Serve as a stabilizing ligand for gold nanoparticles (AuNPs) by reducing Au³⁺ in situ .
  • Catalysis : Test catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid) .

Q. What in vitro assays are suitable for evaluating its biological activity, such as enzyme inhibition or anticancer potential?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against histone deacetylases (HDACs) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
  • Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with controls like doxorubicin .

Q. How can computational methods (e.g., DFT) predict electronic properties and guide structural optimization?

  • Methodological Answer : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to correlate with UV-Vis data. Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., HDACs) .

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